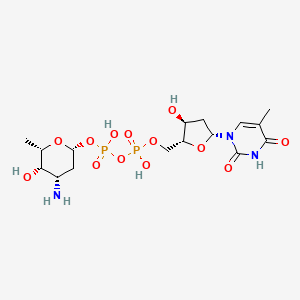

dTDP-beta-L-daunosamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H27N3O13P2 |

|---|---|

Peso molecular |

531.35 g/mol |

Nombre IUPAC |

[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H27N3O13P2/c1-7-5-19(16(23)18-15(7)22)12-4-10(20)11(30-12)6-28-33(24,25)32-34(26,27)31-13-3-9(17)14(21)8(2)29-13/h5,8-14,20-21H,3-4,6,17H2,1-2H3,(H,24,25)(H,26,27)(H,18,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1 |

Clave InChI |

CEQVCLWWGAYCPR-QUTCXQLSSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N)O |

Origen del producto |

United States |

Detailed Biosynthetic Pathway of Dtdp β L Daunosamine

Origin from Primary Metabolic Precursors

The journey to create the highly modified deoxyamino sugar dTDP-β-L-daunosamine originates from D-glucose-1-phosphate, a central molecule in carbohydrate metabolism. The initial steps involve the activation of this precursor into a nucleotide-linked sugar, which is then modified to form a key intermediate.

The first committed step in the pathway is the activation of D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP). This reaction is catalyzed by a thymidylyltransferase, which attaches the sugar phosphate (B84403) to a dTDP moiety, forming dTDP-D-glucose and releasing pyrophosphate. This activation step is essential as it provides the necessary energy and a molecular handle for the subsequent enzymatic transformations.

Following its formation, dTDP-D-glucose undergoes a significant modification to become dTDP-4-keto-6-deoxy-D-glucose. This molecule is a critical branching point in the biosynthesis of many deoxysugars found in natural products. jmb.or.kr The transformation involves an intramolecular oxidation-reduction reaction catalyzed by a 4,6-dehydratase. This reaction creates a keto group at the C-4 position and removes the hydroxyl group at the C-6 position, setting the stage for further stereochemical changes and functional group introductions. jmb.or.krproteopedia.org This intermediate, sometimes abbreviated as TKDG, is central to the daunosamine (B1196630) pathway. nih.gov

Sequential Enzymatic Transformations Leading to dTDP-β-L-Daunosamine

Starting from the central intermediate dTDP-4-keto-6-deoxy-D-glucose, a cascade of enzymatic reactions modifies the sugar's stereochemistry and adds the characteristic amino group.

The initial nucleotide activation is catalyzed by the enzyme D-glucose-1-phosphate thymidylyltransferase, encoded by the gene dnmL in the daunorubicin (B1662515) biosynthetic gene cluster. nih.govmdpi.com This enzyme belongs to the nucleotidyltransferase family and is responsible for the reaction:

D-glucose-1-phosphate + dTTP ⇌ dTDP-D-glucose + Pyrophosphate

DnmL ensures the sugar is primed for the subsequent enzymatic machinery by linking it to dTDP. This is a common strategy in sugar metabolism, and the resulting dTDP-D-glucose is the substrate for the next enzyme in the sequence.

The conversion of dTDP-D-glucose to the key intermediate dTDP-4-keto-6-deoxy-D-glucose is carried out by dTDP-D-glucose 4,6-dehydratase, the product of the dnmM gene. nih.govmdpi.com This enzyme catalyzes an NAD+-dependent reaction that involves oxidation at C-4 followed by the elimination of water across C-5 and C-6. jmb.or.krwikipedia.org The reaction proceeds as follows:

dTDP-D-glucose ⇌ dTDP-4-keto-6-deoxy-D-glucose + H₂O

This transformation is crucial as it removes the C-6 hydroxyl group, a defining feature of 6-deoxysugars, and introduces a keto function at C-4 which is the target for later reductive and aminating enzymes. proteopedia.org

A critical step in determining the final stereochemistry of daunosamine is the epimerization of dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by the enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, encoded by the dnmU gene. nih.govnih.gov This enzyme reconfigures the stereocenters at both C-3 and C-5 of the sugar ring. nih.gov

The substrate for DnmU is dTDP-4-keto-6-deoxy-D-glucose, and it catalyzes the inversion of stereochemistry at two positions to produce dTDP-4-keto-6-deoxy-L-threo-glucose. nih.gov This stereochemical alteration is fundamental, changing the sugar from the D- to the L-series, which is a hallmark of the daunosamine molecule. The pathway continues with further modifications by other enzymes, including an aminotransferase (DnmJ) and a ketoreductase (DnmV), to ultimately yield the final product, dTDP-β-L-daunosamine. nih.gov

Aminotransferase-Facilitated Amino Group Introduction at C-3 (e.g., DnmJ)

A pivotal step in the formation of dTDP-β-L-daunosamine is the introduction of an amino group at the C-3 position of the sugar precursor, dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, exemplified by DnmJ from the daunorubicin-producing organism Streptomyces peucetius. acs.org

The enzyme DnmJ facilitates the transfer of an amino group from an amino acid donor, typically L-glutamate, to the C-3 keto group of the dTDP-sugar intermediate. acs.org This transamination reaction converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-3-amino-4-keto-6-deoxy-D-glucose, the first deoxyaminosugar intermediate in the pathway. acs.org The mechanism is characteristic of PLP-dependent aminotransferases, involving the formation of a Schiff base intermediate with the PLP cofactor. nih.gov

Ketoreductase-Dependent Reduction at C-4 (e.g., DnmV)

Following a subsequent epimerization step at C-3 and C-5 catalyzed by the enzyme DnmU, the final step in the biosynthesis of dTDP-β-L-daunosamine is a stereospecific reduction at the C-4 position. acs.org This reaction is carried out by an NADPH-dependent 4-ketoreductase, such as DnmV, also from S. peucetius. researchgate.netacs.org

DnmV specifically reduces the keto group of the intermediate dTDP-L-epi-vancosamine to a hydroxyl group, yielding the final product, dTDP-β-L-daunosamine. acs.org The stereospecificity of DnmV is critical, as it establishes the S-configuration of the newly formed hydroxyl group at C-4, a key structural feature of L-daunosamine. researchgate.netacs.org

Identification and Analysis of Biosynthetic Bottlenecks and Shunt Pathways

The in vitro reconstitution of the dTDP-β-L-daunosamine biosynthetic pathway has been instrumental in identifying significant challenges that can limit the yield of the desired product. These include rate-limiting enzymatic steps and the emergence of undesired side reactions. nih.gov

| Enzyme | Kinetic Parameter | Value |

| DnmJ | kcat | (3.0 ± 1.6) × 10⁻⁴ s⁻¹ acs.org |

| KM | 0.25 ± 0.17 mM acs.org | |

| Ki | 0.124 ± 0.086 mM acs.org | |

| Table 1: Kinetic parameters of the aminotransferase DnmJ. The data indicates a very low catalytic turnover rate (kcat), identifying it as a significant rate-limiting step in the pathway. acs.org |

Formation of Undesired Byproducts and Competing Reactions

In addition to enzymatic bottlenecks, the efficiency of the dTDP-β-L-daunosamine pathway is compromised by the formation of shunt products. The intermediates in the pathway, particularly those with 4-keto-6-deoxy-sugar structures, are susceptible to spontaneous decomposition. acs.org

Furthermore, the substrate promiscuity of some enzymes in the pathway can lead to the formation of undesired stereoisomers. For instance, the enzyme DnmU has been shown to act on an earlier intermediate, leading to a shunt product. acs.org To circumvent this, a two-step, one-pot reaction sequence is often employed in in vitro synthesis. acs.org In the first step, the initial enzymes, including the dehydratase and the aminotransferase DnmJ, are used to produce the aminodeoxysugar intermediate. The subsequent enzymes, the epimerase DnmU and the ketoreductase DnmV, are then added in a second step to complete the synthesis of dTDP-β-L-daunosamine, minimizing the formation of byproducts. acs.org

The potential for creating novel sugar moieties has been explored by replacing the native ketoreductase, DnmV, with enzymes from other biosynthetic pathways that exhibit different stereospecificity. nih.govacs.org For example, using the ketoreductase EvaE can lead to the production of dTDP-L-acosamine, the C-4 epimer of dTDP-L-daunosamine. acs.org This highlights the potential for enzymatic "glycodiversification" but also underscores the importance of precise enzyme selection to avoid a mixture of final products. researchgate.netacs.org

| Precursor/Intermediate | Competing Reaction/Byproduct Formation | Consequence |

| dTDP-4-keto-6-deoxy-D-glucose | Spontaneous decomposition | Formation of maltol (B134687) and dTDP, reducing substrate availability. acs.org |

| dTDP-4-keto-6-deoxy-D-glucose | Action of DnmU and DnmV | Formation of an undesired sugar donor byproduct. acs.org |

| dTDP-L-epi-vancosamine | Action of heterologous ketoreductases (e.g., EvaE) | Formation of stereoisomers such as dTDP-L-acosamine. acs.orgresearchgate.net |

| Table 2: Examples of competing reactions and byproduct formation in the dTDP-β-L-daunosamine pathway. |

Genetic and Molecular Architecture of Dtdp β L Daunosamine Biosynthesis

Organization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of the deoxysugar dTDP-β-L-daunosamine is primarily directed by the dnm gene cluster in Streptomyces peucetius. nih.gov This cluster contains the necessary genes that convert the initial precursor, D-glucose-1-phosphate, into the final activated sugar. nih.gov Key genes within this cluster include dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV. nih.gov

Sequence analysis and gene inactivation studies have been crucial in elucidating the function of individual genes within the cluster. For instance, the characterization of dnmZ, dnmU, and dnmV revealed their essential roles. nih.govnih.gov DNA sequence analysis indicated that dnmU encodes a putative dTDP-4-keto-6-deoxyglucose-3(5)-epimerase and dnmV encodes a dTDP-4-ketodeoxyhexulose reductase. nih.govnih.gov Gene disruption experiments confirmed that dnmU, dnmV, and dnmZ (a gene encoding a protein of then-unknown function) are all required for daunosamine (B1196630) biosynthesis. nih.govnih.gov Subsequent studies have further defined the enzymatic cascade. researchgate.net The process starts with DnmL (G-1-P thymidylyltransferase) and DnmM (dehydratase) generating the intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net This is followed by the actions of DnmU (3,5-epimerase), DnmT (2,3-dehydratase), DnmJ (3-aminotransferase), and finally DnmV (4-ketoreductase) to produce dTDP-L-daunosamine. researchgate.net

Below is a table summarizing the key genes and their functions in the dTDP-β-L-daunosamine biosynthetic pathway.

| Gene | Proposed Enzyme Function | Role in Pathway |

| dnmL | Glucose-1-phosphate thymidylyltransferase | Catalyzes the conversion of glucose-1-phosphate to dTDP-D-glucose. nih.govresearchgate.net |

| dnmM | dTDP-D-glucose 4,6-dehydratase | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.gov |

| dnmT | 2,3-dehydratase | Facilitates the addition of a keto group at the C-3 position. nih.govresearchgate.net |

| dnmU | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization of the sugar intermediate. nih.govnih.govnih.gov |

| dnmJ | Aminotransferase | Catalyzes the transfer of an amino group to the C-3 position of the sugar intermediate. nih.govresearchgate.net |

| dnmV | 4-ketoreductase | Reduces the ketone at the C-4 position to a hydroxyl group, yielding the final product. nih.govnih.govnih.gov |

| dnmZ | Protein of unknown function | Required for daunosamine biosynthesis, but its specific role is not fully elucidated. nih.govnih.gov |

The biosynthetic pathways for the more than 60 known 6-deoxyhexoses share common enzymatic steps, particularly in the early stages. nih.gov Many pathways leading to dTDP-activated deoxysugars possess two conserved initial reactions: the activation of D-glucose-1-phosphate to dTDP-D-glucose and its subsequent conversion to the common intermediate, dTDP-4-keto-6-deoxy-D-glucose. acs.org These reactions are catalyzed by a nucleotidylyltransferase and a dTDP-hexose-4,6-dehydratase, respectively, which are homologous to dnmL and dnmM in the daunosamine pathway. acs.org

Comparative genomics reveals that gene clusters for different deoxysugars, such as L-rhamnose, L-oleandrose, and D-desosamine, contain homologous sets of genes encoding epimerases, reductases, and aminotransferases that act on the common dTDP-4-keto-6-deoxy-D-glucose intermediate. nih.gov For example, the dnmU gene product from the daunosamine pathway shares 47% identity with RmbC, a dTDP-L-rhamnose biosynthetic epimerase from the same organism, S. peucetius. researchgate.net Similarly, genes for deoxysugar biosynthesis in pathways for other antibiotics like erythromycin, tylosin, and lincomycin (B1675468) show homology to those in the daunorubicin (B1662515) cluster. nih.gov The organization of these genes can vary; in the medermycin (B3063182) gene cluster, for instance, the six genes for angolosamine biosynthesis are contiguous, which is a common but not universal feature. nih.govpsu.edu This modularity and the existence of homologous enzymes across different pathways provide a basis for combinatorial biosynthesis approaches. nih.gov

Molecular Genetic Approaches for Pathway Manipulation

The modular nature of deoxysugar biosynthesis has made the dTDP-β-L-daunosamine pathway a target for molecular genetic manipulation to create novel bioactive compounds. nih.gov One significant approach involves the in vitro reconstitution of the entire enzymatic pathway. nih.govacs.org By expressing and purifying the eight necessary enzymes, researchers have successfully synthesized dTDP-L-daunosamine from D-glucose 1-phosphate in a cell-free system. acs.org This in vitro platform not only provides insights into the pathway's kinetics, identifying bottlenecks such as the transamination step catalyzed by DnmJ, but also allows for combinatorial enzymatic synthesis. researchgate.netacs.org

A key strategy for pathway manipulation is "glycodiversification," where enzymes from heterologous pathways are substituted to create structurally different sugars. nih.gov For example, the stereospecific ketoreductase DnmV, which catalyzes the final step in dTDP-L-daunosamine biosynthesis, can be replaced with a ketoreductase of opposite stereospecificity from a different pathway. nih.gov This demonstrated the potential for the enzymatic synthesis of nucleotide-activated sugars with tailored stereochemistry. nih.gov Similarly, enzyme module systems have been developed that combine enzymes from different pathways, such as the dTDP-β-L-rhamnose pathway, with enzymes like DnmU from the daunosamine pathway to produce various dTDP-activated deoxysugars. nih.govresearchgate.net

Metabolic engineering of the host organism, S. peucetius, represents another powerful approach. frontiersin.org By introducing genes from other anthracycline BGCs, the native doxorubicin (B1662922) pathway can be modified. For instance, to produce N,N-dimethylated anthracyclines, the pathway can be engineered to N,N-dimethylate the dTDP-L-daunosamine intermediate to TDP-L-rhodosamine and ensure the subsequent glycosylation machinery can accept this modified sugar. frontiersin.org These genetic manipulations highlight the flexibility of the biosynthetic machinery and open avenues for the rational design and production of new, potentially improved therapeutic agents. acs.orgfrontiersin.org

Enzymology and Mechanistic Investigations of Dtdp β L Daunosamine Biosynthetic Enzymes

Structural Biology of Key Enzymes

Understanding the three-dimensional architecture of the biosynthetic enzymes is fundamental to deciphering their function and provides a roadmap for protein engineering.

The enzymes involved in the dTDP-β-L-daunosamine pathway belong to well-characterized structural superfamilies.

Dehydratases: The dTDP-D-glucose 4,6-dehydratase (EC 4.2.1.46), such as RmlB from various bacteria and DesIV from Streptomyces venezuelae, is the enzyme that produces the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.gov These enzymes typically adopt the short-chain dehydrogenase/reductase (SDR) structural fold. nih.gov This fold is characterized by a central β-sheet flanked by α-helices, which forms the binding pocket for the NAD(P)+ cofactor essential for catalysis. nih.gov

Epimerases: Epimerases in deoxysugar biosynthesis, such as the dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC), utilize a distinct 'cupa' fold, named from the Latin for a small barrel. nih.gov These enzymes are typically homodimers where each monomer consists of a β-barrel structure formed by two twisted, antiparallel β-sheets. The dimer interface is formed by the interaction of β-strands from each monomer. nih.gov The enzyme from the daunosamine (B1196630) pathway responsible for epimerization, DnmU, is proposed to belong to this structural family. nih.gov

Aminotransferases: The aminotransferase DnmJ, which catalyzes the transfer of an amino group to the sugar intermediate, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. These enzymes belong to the large aminotransferase superfamily, which is characterized by specific folds that accommodate the PLP cofactor and the amino acid donor (like L-glutamate).

Ketoreductases: The final step, the reduction of a keto group at C-4, is catalyzed by a ketoreductase such as DnmV. nih.gov These enzymes also often belong to the SDR superfamily, utilizing an NAD(P)H cofactor to perform the stereospecific reduction.

The active sites of these enzymes are tailored to bind their specific substrates and cofactors, facilitating precise chemical transformations.

Dehydratase Active Site: In dTDP-D-glucose 4,6-dehydratases, the active site is a conserved pocket that binds both the dTDP-glucose substrate and the NAD+ cofactor. The nicotinamide (B372718) ring of NAD+ is positioned to accept a hydride from the C4 hydroxyl of the glucose moiety, initiating the dehydration reaction.

Epimerase Active Site: The active site of the RmlC-like epimerases is located at the open end of the β-barrel, which is lined with polar amino acid residues. nih.gov These residues are crucial for binding the sugar substrate and for the proton transfers required for the keto-enol tautomerization mechanism that inverts stereocenters. nih.gov

Aminotransferase Active Site: The active site of a PLP-dependent aminotransferase like DnmJ features a lysine (B10760008) residue that forms a Schiff base with the PLP cofactor. The substrate, a 3-keto sugar intermediate, displaces the lysine to form a new Schiff base with PLP. The active site pocket is shaped to orient the substrate correctly for the subsequent transfer of the amino group from an amino acid donor.

Glycosyltransferase Active Site: While not part of the dTDP-L-daunosamine synthesis itself, the enzymes that utilize this sugar donor, glycosyltransferases (GTs), have conserved TDP-binding pockets. mdpi.com The specificity of these GTs is largely determined by the receptor-binding region, which can often promiscuously accept various sugar donors or aglycone acceptors. mdpi.com

Biochemical and Biophysical Characterization of Enzyme Activities

In vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway has allowed for detailed characterization of the individual enzymes, revealing kinetic parameters and identifying pathway bottlenecks. acs.orgnih.gov

Kinetic analysis of the enzymes in the pathway is crucial for understanding reaction efficiency and identifying rate-limiting steps. The aminotransferase DnmJ has been identified as a major bottleneck in the reconstituted in vitro pathway. nih.govresearchgate.net Due to the instability of its substrate, dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose, kinetic studies have often focused on the reverse reaction. researchgate.net

Table 1: Kinetic Parameters for the Aminotransferase DnmJ

| Parameter | Value | Source |

|---|---|---|

| kcat | (3.0 ± 1.6) × 10⁻⁴ s⁻¹ | acs.org |

The substrate specificity of the enzymes is generally high for their natural substrates within the pathway. However, some enzymes from related pathways, particularly glycosyltransferases like AknK and AknS, have been shown to exhibit broad substrate promiscuity, accepting various TDP-sugars as donors and different aglycones as receptors. mdpi.comnih.gov This promiscuity is a key feature exploited in combinatorial biosynthesis.

The mechanisms of the key enzyme families have been elucidated through structural and biochemical studies.

Dehydratases (e.g., DnmM): The dTDP-D-glucose 4,6-dehydratase reaction proceeds via a three-step mechanism within the SDR active site. First, the C4-hydroxyl group of the glucose moiety is oxidized by NAD+ to a 4-keto intermediate. This is followed by the elimination of water from C5 and C6, facilitated by active site residues. Finally, the resulting 4-keto-5,6-ene intermediate is reduced at C6 by the newly formed NADH to yield the final product, dTDP-4-keto-6-deoxy-D-glucose. nih.gov

Epimerases (e.g., DnmU): Epimerases like RmlC catalyze the inversion of stereocenters adjacent to a carbonyl group. nih.gov The proposed mechanism for the C3 and C5 epimerizations involves a series of keto-enol tautomerizations. nih.gov An active site base abstracts a proton from the carbon to be epimerized, forming an enolate intermediate. A subsequent reprotonation on the opposite face of the planar enolate results in the inversion of the stereocenter. This process can occur sequentially at different positions on the sugar ring.

Aminotransferases (e.g., DnmJ): The aminotransferase DnmJ facilitates the PLP-dependent transfer of an amino group to the C-3 position of the sugar intermediate. nih.gov The reaction starts with the formation of a Schiff base between the keto-sugar substrate and the PLP cofactor. This is followed by a tautomerization to a quinonoid intermediate, then another tautomerization to a ketimine intermediate. Hydrolysis of this ketimine releases the aminated sugar product and a PMP (pyridoxamine 5'-phosphate) intermediate. The catalytic cycle is completed when PMP reacts with an amino donor (e.g., L-glutamate) to regenerate the PLP cofactor.

Rational Design and Mutagenesis of Enzymes for Altered Specificity

The strategy of rational design uses the knowledge of an enzyme's structure and mechanism to predict and introduce specific mutations to alter its properties, such as substrate specificity or stereoselectivity. nih.gov This approach has been successfully applied to the enzymes of deoxysugar biosynthetic pathways.

A prime example of enzyme engineering in a related system involved the final step of dTDP-L-daunosamine biosynthesis. nih.govresearchgate.net In an in vitro reconstituted pathway, the stereospecific C-4 ketoreductase, DnmV, was replaced with a ketoreductase from a different biosynthetic pathway that exhibits the opposite stereospecificity. researchgate.netacs.org This engineered, hybrid pathway was active and successfully produced a novel dTDP-activated sugar with an altered stereocenter, demonstrating the potential for creating "glycodiversified" natural products. nih.govresearchgate.net

This success highlights the modularity of these biosynthetic pathways and the feasibility of using rational design to generate novel sugar moieties for incorporation into therapeutics. utupub.fi Web-based tools like SEARCHGTr are also being developed to aid in the analysis and redesign of glycosyltransferases to expand their substrate scope for creating unnatural antibiotics. nih.gov

Role of Dtdp β L Daunosamine in Glycosylation of Anthracycline Antibiotics

Glycosyltransferase-Mediated Transfer of the Daunosamine (B1196630) Moiety

The transfer of the L-daunosamine sugar from its activated dTDP carrier to the anthracycline aglycone is a meticulously controlled enzymatic reaction. Glycosyltransferases (GTs) are responsible for this key step, ensuring the correct sugar is attached to the appropriate position on the aglycone with the correct stereochemistry. In the biosynthesis of daunorubicin (B1662515) and doxorubicin (B1662922), this function is carried out by specific GTs that recognize both the dTDP-L-daunosamine donor and the aglycone acceptor. For instance, the DnmS glycosyltransferase from Streptomyces peucetius requires an accessory protein, DnmQ, for its full functional activity in transferring L-daunosamine. acs.org

While glycosyltransferases are highly specific, many exhibit a degree of "promiscuity," meaning they can accept a limited range of alternative substrates, either as the sugar donor or the aglycone acceptor. nih.gov This flexibility is a key tool in combinatorial biosynthesis for the generation of novel anthracycline analogs. nih.gov The degree of promiscuity varies significantly between different enzymes.

DnrS and DnmS: These glycosyltransferases are involved in the biosynthesis of daunorubicin. DnrS, along with the dnrQ gene product, is required for the synthesis of daunosamine and its transfer. wikipedia.org

AknK: This glycosyltransferase from the aclacinomycin biosynthesis pathway has been shown to be capable of transferring two consecutive sugars of the aclacinomycin trisaccharide chain, demonstrating a capacity to act on both a naked aglycone and a monoglycosylated intermediate. nih.gov

CosK: In the biosynthesis of cosmomycins, the glycosyltransferase CosK displays notable flexibility. It is responsible for adding the second deoxysugar to the growing trisaccharide chains but has been shown to be flexible regarding the specific deoxysugar donor it uses. This flexibility is a primary reason for the structural diversity observed in the sugar chains of cosmomycins. nih.gov Furthermore, some glycosyltransferases in this system can glycosylate at both the C-7 and C-10 positions of the aglycone, indicating a relaxed regioselectivity. nih.gov

This enzymatic flexibility allows for the creation of "glycodiversified" natural products, where different sugars can be attached to the core scaffold, potentially leading to compounds with improved therapeutic properties. acs.orgnih.govresearchgate.net

| Glycosyltransferase | Associated Antibiotic | Known Function & Selectivity |

|---|---|---|

| DnrS | Daunorubicin/Doxorubicin | Transfers L-daunosamine to the rhodomycinone aglycone. researchgate.net |

| DnmS | Daunorubicin/Doxorubicin | Catalyzes the transfer of L-daunosamine to the anthracycline core; may require DnmQ for full activity. acs.org |

| AknK | Aclacinomycin | Transfers 2-deoxy-L-fucose, the second sugar in the trisaccharide chain. nih.gov |

| CosK | Cosmomycin | Exhibits flexibility with respect to the deoxysugar donor substrate and can glycosylate at multiple positions on the aglycone. nih.gov |

The formation of a glycosidic bond is an enzyme-catalyzed coupling reaction between a nucleophile (a hydroxyl group on the aglycone) and an electrophile (the activated sugar). youtube.com In anthracycline biosynthesis, the dTDP-L-daunosamine serves as the electrophilic partner. The dTDP portion is an excellent leaving group, facilitating the nucleophilic attack from a hydroxyl group on the aglycone, typically at the C-7 position.

Significance of the Daunosamine Moiety in Anthracycline Scaffold Formation

The attachment of the L-daunosamine sugar is indispensable for the potent anticancer activity of anthracyclines like doxorubicin and daunorubicin. acs.orgnih.govresearchgate.netacs.org The sugar moiety plays a critical role in the molecule's ability to interact with its biological targets, primarily DNA and the enzyme topoisomerase II. nih.gov The amino group of daunosamine is particularly important for positioning the drug within the DNA minor groove and stabilizing the drug-DNA complex.

The profound importance of the sugar's precise structure is highlighted by the semi-synthetic derivative, epirubicin. Epirubicin differs from doxorubicin only by the stereochemistry at a single position on the sugar moiety (it contains L-acosamine, the 4-epimer of L-daunosamine). acs.org This minor alteration results in a drug with significantly lower cardiotoxicity compared to doxorubicin, demonstrating that subtle changes to the sugar can dramatically impact the drug's pharmacological profile. acs.orgnih.govresearchgate.netnih.gov Structural modifications to the daunosamine moiety, even small ones, are known to affect the molecule's physicochemical properties and antiproliferative activity. nih.gov

Interplay between dTDP-β-L-Daunosamine and Aglycone Biosynthesis

The production of a functional anthracycline antibiotic is a complex process that requires the coordinated expression of numerous genes and the convergence of two separate major biosynthetic pathways. researchgate.netresearchgate.net

Aglycone Biosynthesis: The tetracyclic core of the anthracycline (e.g., ε-rhodomycinone) is synthesized by a type II polyketide synthase system, starting from simple precursor units like propionyl-CoA and malonyl-CoA. researchgate.net

dTDP-L-daunosamine Biosynthesis: The activated deoxysugar is produced from a primary metabolite, glucose-1-phosphate, through a multi-step enzymatic pathway. researchgate.net

Metabolic and Pathway Engineering for Dtdp β L Daunosamine and Its Derivatives

Strategies for Enhanced dTDP-β-L-Daunosamine Production

The efficient synthesis of dTDP-β-L-daunosamine is a critical prerequisite for the production of anthracyclines and the generation of novel glycosylated derivatives. researchgate.net Metabolic engineering strategies have been developed to improve the intracellular availability of this crucial precursor. These approaches primarily focus on optimizing the fermentation conditions of the producing microorganisms and genetically modifying the biosynthetic pathways to channel metabolic flux towards the desired product.

Optimization of Microorganism Cultivation and Bioreactor Conditions

The production of complex secondary metabolites like dTDP-β-L-daunosamine is highly sensitive to the cultivation environment. nih.gov Key parameters such as medium composition, temperature, pH, and aeration play a significant role in the metabolic activity of the producing strains, often Streptomyces species. nih.gov Optimization of these factors can lead to substantial improvements in product yield.

Detailed studies have shown that the choice of carbon and nitrogen sources is fundamental. For instance, specific concentrations of glucose and peptone can significantly influence the growth of the bacterial culture and the subsequent production of the desired nucleotide sugar. mdpi.com The optimal temperature and pH for cultivation are also critical; for many Bacillus species, which are also used in secondary metabolite production, a temperature of 37°C and a pH of 7.0 have been found to be optimal. nih.gov

In bioreactor settings, maintaining these optimal conditions is crucial. researchgate.net The design of the bioreactor, including the type of impeller and sparging system, can affect shear stress and oxygen transfer rates, which in turn impact cell growth and metabolite production. thermofisher.com For example, axial-flow impellers are often preferred for their low shear stress, which is beneficial for shear-sensitive microbial cultures. researchgate.net Controlled batch fermentation with optimized parameters can significantly enhance the production of target molecules. nih.gov

Table 1: Optimization of Cultivation Parameters for Secondary Metabolite Production

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Carbon Source | Sucrose (B13894) (3%) | Optimal for bacterial growth | mdpi.com |

| Nitrogen Source | Peptone (in combination with lactose) | Intensified bacterial growth | mdpi.com |

| Temperature | 37°C | Optimal for antibacterial compound synthesis in Bacillus atrophaeus | nih.gov |

| pH | 7.0 | Optimal for antibacterial compound synthesis in Bacillus atrophaeus | nih.gov |

| Incubation Time | 48 hours | Optimal for bacteriocin (B1578144) production in Bacillus atrophaeus | nih.gov |

Genetic Manipulation for Overexpression of Biosynthetic Genes

A more direct approach to increasing the yield of dTDP-β-L-daunosamine involves the genetic manipulation of the producing organism. nih.gov This strategy focuses on the overexpression of key enzymes in the biosynthetic pathway to enhance the metabolic flux towards the final product. mdpi.com The biosynthesis of dTDP-L-daunosamine from D-glucose-1-phosphate involves a series of enzymatic steps catalyzed by proteins encoded by the dnm gene cluster in Streptomyces peucetius. mdpi.com

By placing these biosynthetic genes under the control of strong, constitutive promoters, the expression levels of the corresponding enzymes can be significantly increased. This leads to a higher conversion rate of precursors into dTDP-β-L-daunosamine. For example, the overexpression of genes such as dnmL (G-1-P thymidylyltransferase), dnmM (dTDP-D-glucose 4,6-dehydratase), dnmU (3,5-epimerase), dnmT (2,3-dehydratase), dnmJ (3-aminotransferase), and dnmV (4-ketoreductase) has been shown to be an effective strategy. mdpi.comresearchgate.net Furthermore, redirecting metabolic flux by repressing competing pathways, such as the glycolysis and dTDP-L-rhamnose pathways, through techniques like CRISPRi, has also proven successful in boosting the production of related deoxysugars. nih.gov

Table 2: Key Genes in the Biosynthesis of dTDP-L-Daunosamine

| Gene | Encoded Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| dnmL | G-1-P thymidylyltransferase | Converts G-1-P to dTDP-D-glucose | researchgate.net |

| dnmM | dTDP-D-glucose 4,6-dehydratase | Catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose | mdpi.com |

| dnmU | 3,5-epimerase | Epimerizes the C3' and C5' positions | researchgate.net |

| dnmT | 2,3-dehydratase | Introduces a double bond between C2' and C3' | researchgate.net |

| dnmJ | 3-aminotransferase | Adds an amino group at the C3' position | researchgate.net |

| dnmV | 4-ketoreductase | Reduces the keto group at the C4' position | researchgate.net |

Rational Design and Combinatorial Biosynthesis of Novel dTDP-Deoxysugars

The inherent flexibility of deoxysugar biosynthetic pathways allows for the generation of novel sugar moieties through rational design and combinatorial biosynthesis. researchgate.net These approaches involve the introduction of genes from other organisms or the engineering of existing enzymes to alter the final product, a process often referred to as "glycodiversification". researchgate.netnih.gov

Introduction of Heterologous Genes for "Glycodiversification" (e.g., dTDP-L-acosamine, dTDP-L-rhodosamine)

By introducing heterologous genes into the dTDP-β-L-daunosamine pathway, it is possible to produce a variety of novel deoxysugars. nih.gov For example, the substitution of the final ketoreductase in the daunosamine (B1196630) pathway with an enzyme from a different pathway that has an opposite stereospecificity can lead to the synthesis of dTDP-L-acosamine. researchgate.netnih.gov This demonstrates the potential for creating new nucleotide-activated sugars through enzymatic synthesis. nih.gov

Similarly, the production of dTDP-L-rhodosamine, the N,N-dimethylated analog of dTDP-L-daunosamine, can be achieved by introducing N-methyltransferase genes from other pathways. nih.govfrontiersin.org The AclP and AknX2 N-methyltransferases from the aclarubicin (B47562) biosynthetic pathway of Streptomyces galilaeus are capable of catalyzing the N,N-dimethylation of TDP-L-daunosamine. nih.govfrontiersin.org The introduction of these genes into a doxorubicin-producing strain of S. peucetius has been shown to result in the production of N,N-dimethylated anthracyclines. frontiersin.org

Table 3: Heterologous Genes for the Synthesis of Novel dTDP-Deoxysugars

| Heterologous Gene(s) | Original Pathway/Organism | Function | Novel Deoxysugar Produced | Reference |

|---|---|---|---|---|

| Ketoreductase with opposite stereospecificity | Heterologous deoxysugar pathway | C4' ketoreduction with different stereochemistry | dTDP-L-acosamine | researchgate.netnih.gov |

| AclP and AknX2 | Aclarubicin pathway (S. galilaeus) | N,N-dimethylation of the amino group | dTDP-L-rhodosamine | nih.govfrontiersin.org |

Engineering of Enzymes for Acceptance of Alternate Substrates

Another powerful strategy for generating novel deoxysugars is the engineering of biosynthetic enzymes to broaden their substrate specificity. nih.gov Many of the enzymes involved in deoxysugar biosynthesis exhibit a degree of promiscuity, allowing them to accept and process substrates other than their native ones. nih.gov This relaxed substrate specificity can be exploited to create new pathways and products. nih.gov

For instance, glycosyltransferases, the enzymes responsible for attaching the sugar moiety to an aglycone, are known to be particularly flexible in their substrate recognition. nih.gov By engineering these enzymes, it is possible to attach novel deoxysugars to a variety of aglycones, leading to the creation of new bioactive compounds. The inherent ability of some deoxysugar biosynthetic enzymes to process alternative substrates has been demonstrated, paving the way for metabolic pathway engineering to generate novel glycosylated natural products. nih.gov

In Vitro Enzymatic Reconstitution of dTDP-Deoxysugar Pathways

The in vitro reconstitution of entire deoxysugar biosynthetic pathways offers a powerful tool for studying the individual enzymatic steps and for producing specific dTDP-deoxysugars in a controlled environment. nih.gov This approach involves the recombinant expression and purification of all the enzymes in a pathway, which are then combined in a one-pot reaction to convert a simple precursor into the final product. acs.org

The biosynthetic pathway for dTDP-L-daunosamine has been successfully reconstituted in vitro. nih.govacs.org This involved the overexpression and purification of eight enzymes that convert D-glucose 1-phosphate into dTDP-L-daunosamine. acs.org Such in vitro systems allow for the identification of bottlenecks in the pathway and the optimization of reaction conditions to maximize yield. nih.govacs.org For example, a one-pot, two-step enzymatic route for the synthesis of dTDP-L-daunosamine has been developed to overcome the formation of shunt products. acs.org

In vitro reconstituted pathways also provide a versatile platform for combinatorial biosynthesis. nih.gov By swapping specific enzymes in the reconstituted pathway with homologs from other pathways, it is possible to synthesize a variety of different dTDP-activated sugars. researchgate.netnih.gov This approach has been used to demonstrate the potential for the enzymatic synthesis of dTDP-L-acosamine by replacing the native ketoreductase with an enzyme of opposite stereospecificity. nih.gov

Table 4: Enzymes Used in the In Vitro Reconstitution of the dTDP-L-Daunosamine Pathway

| Enzyme | Source Organism | Role in Reconstituted Pathway | Reference |

|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | Escherichia coli | Synthesis of dTDP-D-glucose | acs.org |

| dTDP-D-glucose 4,6-dehydratase | Salmonella enterica | Synthesis of dTDP-4-keto-6-deoxy-D-glucose | acs.org |

| 2,3-dehydratase (EvaA) | Amycolatopsis orientalis | Conversion of dTDP-4-keto-6-deoxy-D-glucose | acs.org |

| 3-aminotransferase (DnmJ) | Streptomyces peucetius | Transamination reaction | acs.org |

| 3,5-epimerase (DnmU) | Streptomyces peucetius | Epimerization | acs.org |

| 4-ketoreductase (DnmV) | Streptomyces peucetius | Final reduction step | acs.org |

| Pyruvate kinase | Not specified | ATP regeneration | nih.gov |

| dTMP kinase | Not specified | Synthesis of dTDP | nih.gov |

Development of Modular Enzyme Systems for Preparative Synthesis

The preparative synthesis of dTDP-activated deoxysugars, including dTDP-β-L-daunosamine, has been significantly advanced through the development of flexible, modular enzyme systems. nih.govresearchgate.net These systems combine enzymes from different biosynthetic pathways in one-pot reactions to efficiently produce complex nucleotide sugars from simple, inexpensive starting materials. frontiersin.org

An exemplary modular approach involves a "SuSy module" and a "deoxysugar module". nih.govuni-hannover.de The SuSy module can utilize dTMP and sucrose to generate key precursors. nih.govresearchgate.net For instance, the combination of dTMP-kinase and sucrose synthase (SuSy) can produce dTDP-α-D-glucose, which is then converted by dTDP-D-glucose 4,6-dehydratase (RmlB) into the critical intermediate, dTDP-4-keto-6-deoxy-α-D-glucose. nih.govuni-hannover.de This intermediate is a branch point for numerous deoxysugar pathways. nih.gov

Building upon this modularity, researchers have reconstituted the specific biosynthetic pathway for dTDP-L-daunosamine in vitro. nih.govacs.org This reconstituted system is driven by a series of enzymes, some sourced from the native Streptomyces peucetius pathway and others from different organisms to ensure soluble and active protein expression. acs.org A one-pot, two-step enzymatic strategy was devised to overcome challenges like the formation of shunt products. acs.org

Step 1 of this process involves the conversion of dTDP-4-keto-6-deoxy-D-glucose by a 2,3-dehydratase and a 3-aminotransferase (DnmJ) to form the first deoxyaminosugar intermediate. acs.orgresearchgate.net A major bottleneck was identified at the DnmJ-catalyzed transamination step. nih.govacs.org

Step 2 involves the subsequent action of a 3,5-epimerase (DnmU) and a stereospecific 4-ketoreductase (DnmV) to yield the final product, dTDP-β-L-daunosamine. acs.org The modular nature of this synthesis is highlighted by the ability to substitute enzymes. For example, replacing the final ketoreductase with an enzyme of opposite stereospecificity from a different pathway allows for the combinatorial synthesis of other dTDP-activated deoxyhexoses, demonstrating the potential for glycodiversification. nih.govresearchgate.net

| Enzyme | Source Organism (Example) | Function | Reference |

|---|---|---|---|

| Tmk | Escherichia coli | dTMP kinase | acs.org |

| RmlA | Salmonella enterica | Glucose-1-phosphate thymidylyltransferase | acs.org |

| RmlB | Salmonella enterica | dTDP-D-glucose 4,6-dehydratase | acs.org |

| EvaA | Amycolatopsis orientalis | 2,3-dehydratase | acs.org |

| DnmJ | Streptomyces peucetius | 3-aminotransferase | acs.org |

| DnmU | Streptomyces peucetius | 3,5-epimerase | nih.govacs.org |

| DnmV | Streptomyces peucetius | 4-ketoreductase | acs.org |

Scaling-Up and Purification Methodologies for Enzymatically Synthesized dTDP-Deoxysugars

Obtaining workable quantities of dTDP-deoxysugars for in vitro studies has been a significant challenge, hindering the investigation of deoxysugar biosynthetic enzymes and their potential use in glycoengineering. nih.govnih.gov While total chemical synthesis is possible, it often suffers from low yields. nih.gov Therefore, scalable enzymatic synthesis coupled with effective purification is critical.

For the production of the key intermediate dTDP-4-keto-6-deoxy-α-D-glucose, enzymatic synthesis has been achieved on a 0.2-0.6 gram scale. nih.govresearchgate.net The general purification of TDP-deoxysugars can be accomplished using methods such as anion exchange or size-exclusion chromatography. nih.gov It is important to manage sample volume and salt content before purification; for example, lyophilization can be used to reduce volume, but care must be taken as many TDP-sugars degrade if lyophilized to complete dryness without prior salt removal. nih.gov

In the specific case of scaling up dTDP-β-L-daunosamine production via the reconstituted enzymatic pathway, purification is a critical final step. acs.org Strong anion exchange chromatography has been successfully employed to purify the final dTDP-β-L-daunosamine product. acs.org The identity and purity of the synthesized compound are typically confirmed using mass spectrometry analysis. acs.orgresearchgate.net For quantification, UV absorbance measurement of the dTDP moiety is a common method. acs.org

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| Anion Exchange Chromatography | Separates molecules based on net negative charge (from phosphate (B84403) groups). | Purification of dTDP-α-D-glucose and dTDP-β-L-daunosamine. | nih.govacs.org |

| Size-Exclusion Chromatography | Separates molecules based on size and molecular weight. | General purification of TDP-sugars. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analysis and monitoring of reaction progress. | Monitoring the conversion of intermediates in deoxysugar synthesis. | nih.gov |

Chemoenzymatic Approaches for Synthesis of Glycosylated Natural Products

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. nih.govresearchgate.net This approach is particularly powerful for producing complex glycosylated natural products, where the chemical synthesis of sugar moieties and their attachment can be exceedingly difficult. mdpi.comsemanticscholar.org Enzymes, particularly glycosyltransferases, can catalyze the formation of glycosidic bonds with a precision that is challenging to achieve through purely chemical means. nih.gov

The enzymatic synthesis of activated sugar donors like dTDP-β-L-daunosamine is a cornerstone of modern chemoenzymatic strategies. nih.gov Once synthesized, these dTDP-sugars serve as substrates for glycosyltransferases, which transfer the deoxysugar onto a natural product aglycone or a precursor. nih.gov The promiscuity of some deoxysugar biosynthetic enzymes and glycosyltransferases allows them to accept non-native substrates, opening the door for "glycorandomization" or "glycodiversification". nih.govnih.gov

The reconstituted in vitro pathway for dTDP-β-L-daunosamine serves as a platform for just such a chemoenzymatic approach. nih.gov By generating the native dTDP-L-daunosamine or its engineered stereoisomers (as described in section 6.3.1), a library of activated deoxysugars can be created. researchgate.net These can then be supplied to glycosyltransferase-catalyzed reactions to generate novel derivatives of anthracyclines or other natural products. nih.gov This strategy is exemplified by the anticancer drug epirubicin, a semisynthetic derivative of doxorubicin (B1662922) where a single stereocenter on the daunosamine sugar is altered, resulting in a therapeutic with lower cardiotoxicity. nih.govresearchgate.net This highlights how subtle, enzymatically controlled modifications to the sugar moiety can profoundly impact the biological activity of a natural product.

Q & A

Q. What is the role of dTDP-β-L-daunosamine in anthracycline biosynthesis, and how is its structural configuration linked to bioactivity?

dTDP-β-L-daunosamine serves as the nucleotide-activated sugar donor for glycosylating anthracycline scaffolds, such as daunorubicin and doxorubicin. Its stereochemical configuration (e.g., the L-daunosamine moiety) directly influences the anticancer activity and toxicity profile of these drugs. For instance, epirubicin, a semisynthetic derivative with a modified sugar stereocenter, exhibits reduced cardiotoxicity compared to doxorubicin . Methodologically, structural elucidation via NMR and X-ray crystallography, combined with enzymatic assays, can confirm the sugar’s role in binding to aglycone scaffolds.

Q. What experimental approaches are used to characterize dTDP-β-L-daunosamine in vitro?

Key methods include:

- Enzymatic reconstitution : Purifying pathway enzymes (e.g., aminotransferases, ketoreductases) to synthesize dTDP-β-L-daunosamine from precursor molecules, followed by HPLC or LC-MS analysis to track intermediates .

- Kinetic assays : Measuring enzyme activities (e.g., Km, Vmax) to identify rate-limiting steps, such as the aminotransferase-catalyzed reaction in the pathway .

- Structural validation : Using high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR to verify regio- and stereospecific modifications .

Q. How can researchers ensure reproducibility in dTDP-β-L-daunosamine biosynthesis studies?

Reproducibility requires:

- Detailed protocols : Documenting enzyme purification steps, buffer conditions, and substrate concentrations in the main text or supplementary materials .

- Control experiments : Including negative controls (e.g., enzyme-free reactions) and referencing published kinetic parameters for known enzymes .

- Data transparency : Sharing raw chromatograms, kinetic datasets, and spectral files in standardized formats (e.g., .mzML for mass spectrometry) via repositories .

Advanced Research Questions

Q. What strategies resolve bottlenecks in the enzymatic synthesis of dTDP-β-L-daunosamine, such as competing side reactions?

Pathway bottlenecks (e.g., substrate channeling inefficiencies) can be addressed by:

- Enzyme engineering : Directed evolution or rational design to enhance the specificity of ketoreductases or epimerases .

- Modular pathway optimization : Adjusting enzyme ratios or using compartmentalization (e.g., immobilized enzymes) to minimize off-target reactions .

- Metabolic flux analysis : Quantifying intermediate accumulation via isotopically labeled substrates (e.g., <sup>13</sup>C-glucose) to pinpoint inefficiencies .

Q. How can researchers reconcile contradictions in kinetic data for enzymes involved in dTDP-β-L-daunosamine biosynthesis?

Contradictions (e.g., divergent Km values across studies) require:

- Contextual validation : Repeating assays under identical conditions (pH, temperature, cofactors) as the original study .

- Multivariate analysis : Applying statistical tools (e.g., ANOVA) to assess variability introduced by enzyme batch purity or assay methodologies .

- Cross-laboratory collaboration : Sharing enzyme expression strains and protocols to isolate methodological vs. biological variability .

Q. What computational and combinatorial approaches enable glycodiversification of anthracyclines using dTDP-β-L-daunosamine analogs?

Advanced strategies include:

- Enzyme swapping : Substituting native ketoreductases with heterologous enzymes (e.g., from divergent biosynthetic pathways) to synthesize non-natural dTDP-sugars .

- Machine learning-guided design : Training models on enzyme-substrate docking data to predict compatible sugar modifications for glycosyltransferase acceptance .

- Chemoenzymatic synthesis : Combining chemical synthesis of sugar analogs with enzymatic glycosylation to expand structural diversity .

Q. How should researchers design systematic reviews to evaluate the therapeutic potential of dTDP-β-L-daunosamine-derived compounds?

Systematic reviews must:

- Define inclusion criteria : Focus on peer-reviewed studies with in vitro/in vivo bioactivity data and explicit structural validation .

- Assess bias : Evaluate publication bias (e.g., underreporting of negative results) and methodological rigor (e.g., dose-response consistency) .

- Meta-analysis : Pool IC50 or toxicity data using random-effects models to account for variability in experimental systems .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.